

# Application Notes and Protocols: Utilizing 2',3'-cGAMP for Inflammasome Activation Studies

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## Compound of Interest

Compound Name: 2',3'-cGAMP sodium

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## Introduction

2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) is a pivotal second messenger in the innate immune system.[1][2] Produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA, 2',3'-cGAMP is a potent activator of the STING (Stimulator of Interferon Genes) pathway, leading to the induction of type I interferons and other inflammatory cytokines.[1][2][3][4][5] Emerging research has unveiled a non-canonical role for 2',3'-cGAMP in the activation of inflammasomes, multi-protein complexes that are critical for the maturation and secretion of pro-inflammatory cytokines like Interleukin-1 $\beta$  (IL-1 $\beta$ ) and IL-18.[6][7][8][9][10]

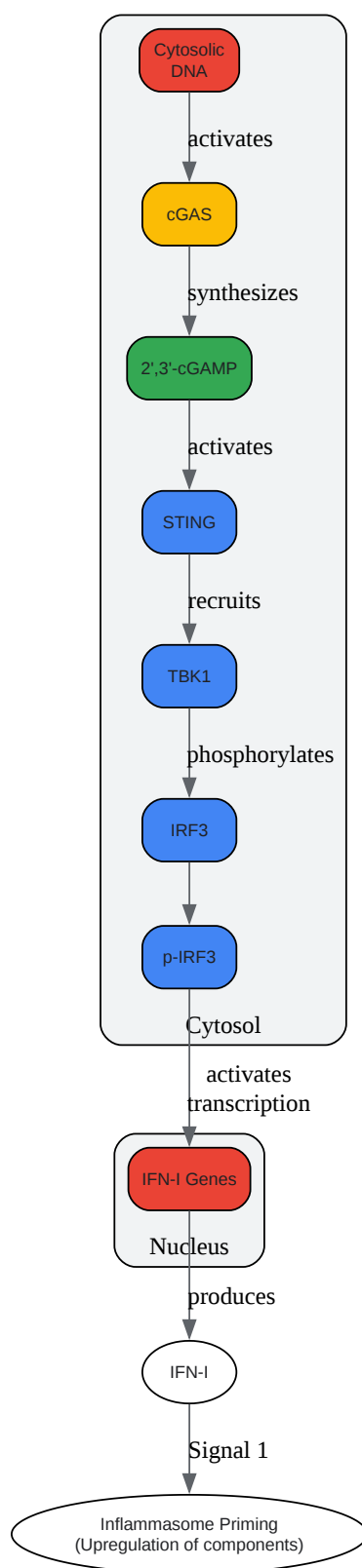
These application notes provide a comprehensive guide for researchers on how to use 2',3'-cGAMP to investigate inflammasome activation. This includes detailed signaling pathways, experimental protocols, and quantitative data to facilitate the design and execution of robust experiments in immunology and drug development.

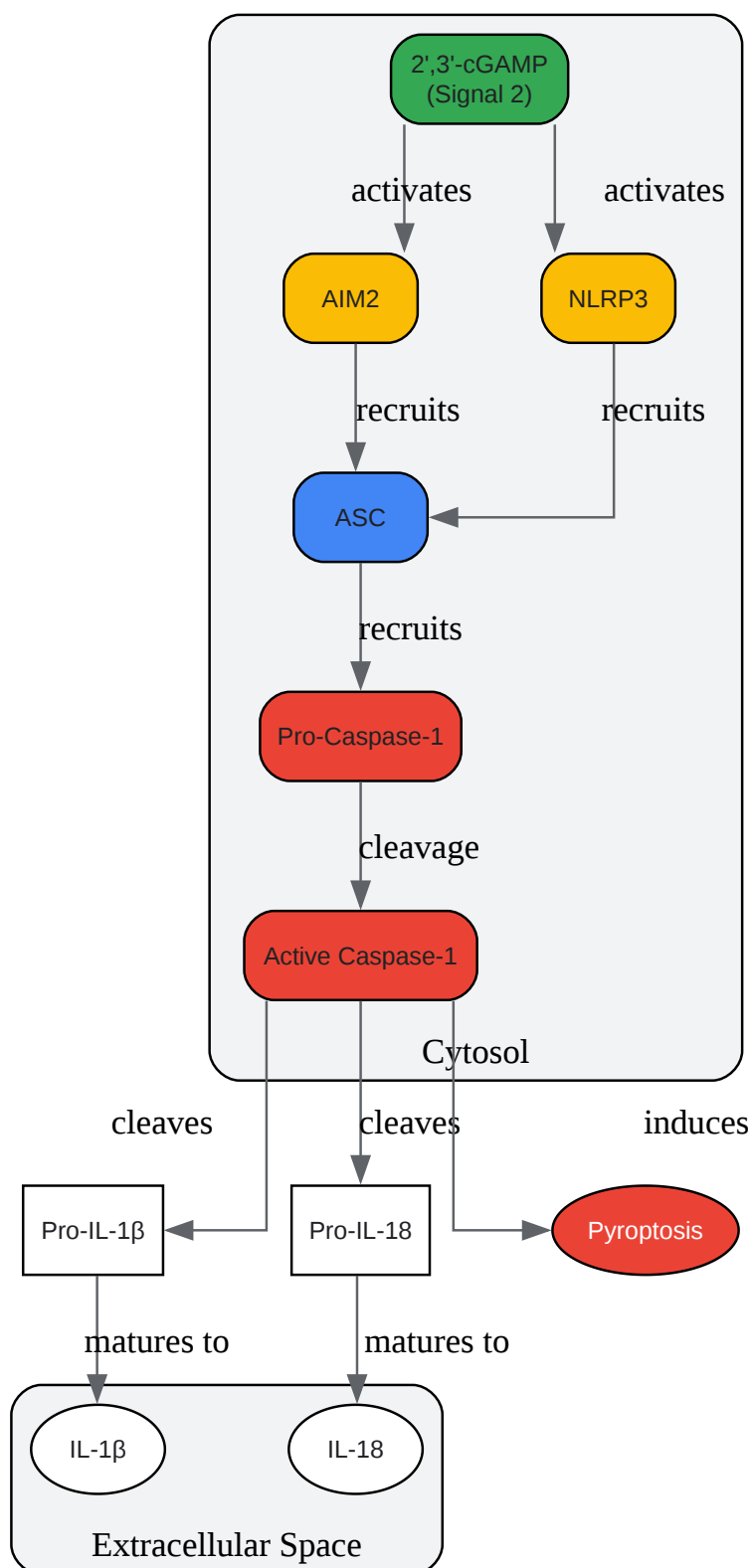
## Signaling Pathways

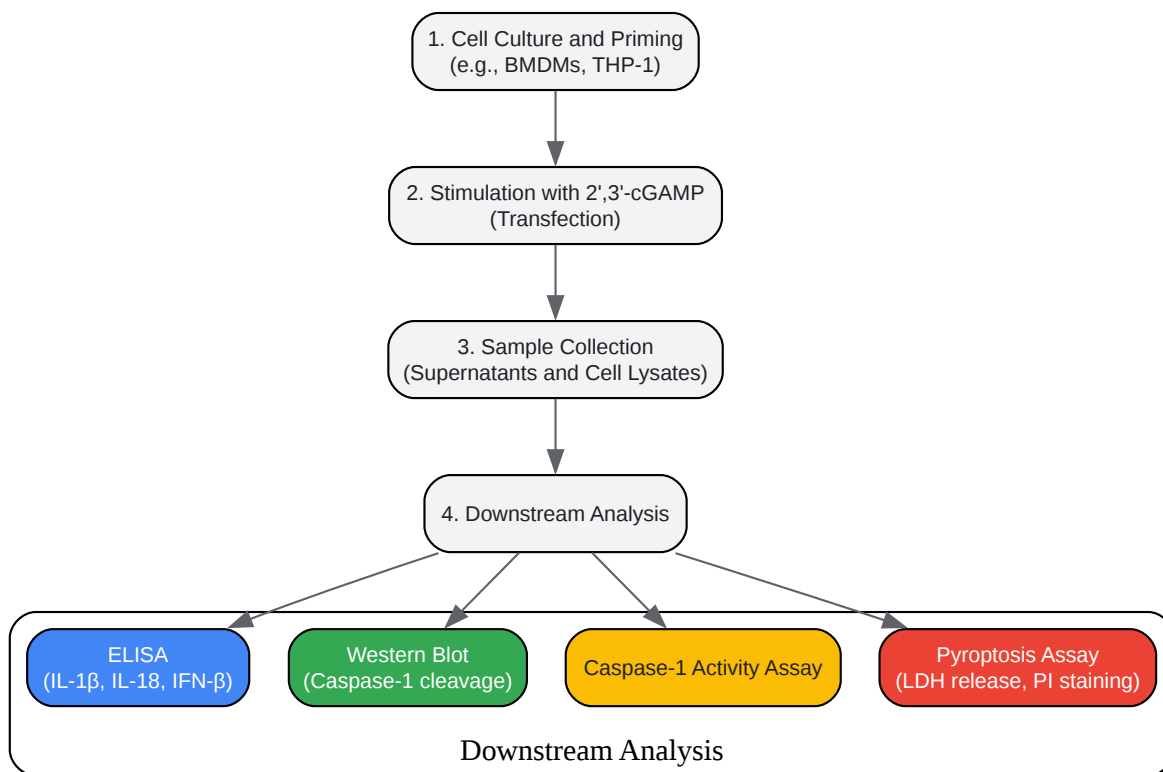
2',3'-cGAMP-mediated inflammasome activation is a multifaceted process that can involve both priming and activation signals, engaging multiple inflammasome sensors.

## Canonical cGAS-STING Pathway and Inflammasome Priming

Upon detection of cytosolic DNA, cGAS synthesizes 2',3'-cGAMP.[1][4] 2',3'-cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1][3] This activation leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor IRF3.[3][4] Activated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-I), such as IFN- $\beta$ . [3][4] IFN-I signaling can then act in an autocrine or paracrine manner to upregulate the expression of inflammasome components, providing a "priming" signal (Signal 1) for inflammasome activation.[7][8][10]







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